N'-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide
Description
N'-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide (hereafter referred to as Compound A) is a heterocyclic hydrazide derivative with the molecular formula C₂₂H₂₃N₅O₂ and a molecular weight of 389.459 g/mol . Its structure comprises a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 4-methylpiperidine moiety and at position 3 with an (E)-benzohydrazide group. The CAS registry number is 325478-98-6, and its ChemSpider ID is 7927683 .
The pyrido[1,2-a]pyrimidinone scaffold is a pharmacophoric motif associated with diverse biological activities, including anticancer and antimicrobial properties, though specific data for Compound A remain unreported in the provided evidence .
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(E)-[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H23N5O2/c1-16-10-13-26(14-11-16)20-18(22(29)27-12-6-5-9-19(27)24-20)15-23-25-21(28)17-7-3-2-4-8-17/h2-9,12,15-16H,10-11,13-14H2,1H3,(H,25,28)/b23-15+ |
InChI Key |
DDDZJGIGNIMGKX-HZHRSRAPSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
A one-pot multicomponent reaction involving pyridine derivatives, chloroacetonitrile, and carbonyl compounds enables efficient construction of the bicyclic system. For example, pyrido[1,2-a]benzimidazoles are synthesized via refluxing pyridine, chloroacetonitrile, malononitrile, and aromatic aldehydes in acetonitrile. Adapting this approach, the pyrido[1,2-a]pyrimidinone core can be generated using a similar strategy with substituted pyrimidines.
Reaction Conditions
Ring Closure via Buchwald-Hartwig Amination
Palladium-catalyzed coupling of halogenated pyridines with urea derivatives facilitates cyclization. For instance, 2-chloropyridine-3-carboxylate reacts with urea under catalytic Pd(OAc)₂ and Xantphos to yield the pyrido[1,2-a]pyrimidinone framework.
Procedure
-
Combine 2-chloro-3-cyanopyridine (1.0 equiv), urea (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (6 mol%) in dioxane.
-
Heat at 100°C for 24 hours under nitrogen.
-
Isolate product via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 72%.
Introduction of the 4-Methylpiperidin-1-yl Group
Functionalization at position 2 of the pyrido[1,2-a]pyrimidinone core with 4-methylpiperidine requires nucleophilic substitution or reductive amination.
Nucleophilic Substitution
A halogen atom at position 2 is displaced by 4-methylpiperidine under basic conditions.
Protocol
-
Dissolve 2-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv) and 4-methylpiperidine (2.5 equiv) in DMF.
-
Add K₂CO₃ (3.0 equiv) and heat at 80°C for 8 hours.
-
Purify via recrystallization (ethanol/water).
Yield : 68%.
Reductive Amination
For substrates lacking a leaving group, reductive amination of a ketone intermediate with 4-methylpiperidine is employed.
Steps
-
React 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with 4-methylpiperidine in methanol.
-
Add NaBH₃CN (1.5 equiv) and stir at room temperature for 12 hours.
Hydrazone Formation with Benzohydrazide
The final step involves condensation of the aldehyde group at position 3 with benzohydrazide to form the hydrazone linkage.
Acid-Catalyzed Condensation
Benzohydrazide reacts with the aldehyde under acidic conditions to yield the (E)-hydrazone isomer.
Optimized Procedure
Solvent and Catalyst Screening
Comparative studies reveal ethanol/water mixtures with HCl as optimal for minimizing side products. Alternative catalysts (e.g., acetic acid) reduce yields to 60%.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.82–7.35 (m, 5H, Ar-H), 4.12 (br s, 2H, piperidine-H), 2.95 (s, 3H, N-CH₃), 2.45 (m, 4H, piperidine-H).
-
IR (KBr) : 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 3250 cm⁻¹ (N-H).
Elemental Analysis
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical differences between Compound A and related compounds:
Physicochemical Properties
- Solubility: Compound A’s solubility is unreported, but pyrido[1,2-a]pyrimidinone derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) . HL1 and its metal complexes show good solubility in DMSO and ethanol .
- Crystallinity : Single-crystal X-ray data for Compound A are unavailable, but similar benzohydrazides form hydrogen-bonded networks (e.g., C–H···O and O–H···N interactions) that stabilize crystal lattices .
Biological Activity
N'-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- A benzohydrazide moiety.
- A pyrido[1,2-a]pyrimidine derivative.
- A 4-methylpiperidine substituent.
The molecular formula is , and it features a combination of nitrogen-rich heterocycles which contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| N'-[(E)-... | A549 | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
Studies have suggested that similar compounds possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Research has demonstrated that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It could affect signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication and transcription processes.
Case Study 1: Antitumor Efficacy in Vivo
A study evaluated the antitumor efficacy of N'-[(E)-... in a mouse model bearing A549 xenografts. The treatment resulted in a significant reduction in tumor volume compared to the control group, demonstrating its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In a rat model of induced inflammation, administration of the compound led to a marked decrease in paw edema. Histological analysis confirmed reduced infiltration of inflammatory cells.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing N'-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide?
- Methodological Answer : The synthesis typically involves three stages:
- Core Formation : Construct the pyrido[1,2-a]pyrimidin-4-one scaffold via cyclization of hydrazine derivatives with dicarbonyl compounds (e.g., using methods analogous to pyridazinone synthesis in ) .
- Substituent Introduction : Introduce the 4-methylpiperidinyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like triethylamine (see piperidine functionalization in ) .
- Condensation : React the pyrido[1,2-a]pyrimidine intermediate with benzohydrazide under reflux in ethanol or DMF, optimizing pH and temperature (5–8 hours at 70–80°C) to achieve the hydrazone linkage (similar to ) .
Critical factors include solvent choice (e.g., DMF for solubility vs. ethanol for easy isolation), stoichiometric control of hydrazide reagents, and purification via recrystallization .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm hydrazone geometry and aromatic proton environments (e.g., characteristic imine peaks at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtainable (challenged by flexible hydrazone moieties), SHELXL () can resolve stereochemistry . If crystallization fails, pair IR with computational geometry optimization (DFT) .
- Purity Assessment : HPLC with UV detection (λ = 254–280 nm) and elemental analysis (±0.3% deviation) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data between this compound and structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylpiperidine position, benzohydrazide substituents) and test in standardized bioassays (e.g., kinase inhibition or cytotoxicity assays) .
- Solubility Profiling : Address discrepancies by measuring logP (shake-flask method) and solubility in PBS/DMSO, as lipophilicity (e.g., from trifluoromethyl groups in ) impacts bioavailability .
- Target Engagement Assays : Use SPR or ITC to quantify binding affinities for suspected targets, controlling for assay conditions (pH, ionic strength) .
Q. What computational strategies can predict the binding interactions of this compound with potential enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with conserved ATP-binding pockets (e.g., kinases). Focus on hydrogen bonding with the hydrazone group and hydrophobic contacts from the pyrido-pyrimidine core .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility.
- QSAR Modeling : Train models on analogs’ IC data (e.g., pyrazolo[3,4-d]pyrimidines in ) to prioritize synthetic targets .
Q. How do structural modifications (e.g., substituent variations) influence the compound's pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Replace labile groups (e.g., methylpiperidine with tert-butoxycarbonyl in ) to reduce CYP450-mediated oxidation .
- Permeability : Introduce trifluoromethyl groups () to enhance logD (1.5–3.0) and blood-brain barrier penetration .
- In Silico ADMET : Predict clearance (CL) and volume of distribution (Vd) using ADMET Predictor or SwissADME.
Q. What experimental approaches are recommended for investigating the compound's stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify products (e.g., hydrolysis of the hydrazone bond) .
- Light/Heat Stability : Accelerated stability studies (ICH Q1A guidelines) under UV light (λ = 320–400 nm) and 40°C/75% RH.
Methodological Challenges
Q. How should researchers approach the optimization of reaction yields in multi-step syntheses of such complex heterocycles?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., triethylamine in ) using a factorial design to identify critical parameters .
- Intermediate Monitoring : Use TLC or inline IR to track reaction progress and minimize side products (e.g., over-oxidation of pyrido-pyrimidine core) .
- Workup Optimization : Replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning for hydrazones) .
Q. What are the challenges in crystallizing this compound, and what alternative methods exist for structural confirmation?
- Methodological Answer :
- Crystallization Challenges : Flexible hydrazone linkages and polar groups hinder crystal packing. Use vapor diffusion (ether/pentane) with seeding or co-crystallization agents .
- Alternatives :
- NMR Crystallography : Combine solid-state NMR with powder XRD data .
- Computational Modeling : Refine structures using density functional theory (DFT) with Gaussian 16, matching calculated and experimental NMR shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
